N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 3. The pyrazole ring at position 2 of the thiadiazole is further substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 4. This hybrid structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial, antifungal, and kinase-modulating properties .
Properties
Molecular Formula |
C13H13N5O2S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-9(6-8(17-18)10-4-3-5-21-10)12(19)14-13-16-15-11(22-13)7-20-2/h3-6H,7H2,1-2H3,(H,14,16,19) |
InChI Key |
GRXAXDYKSIHQGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation for Pyrazole Precursor Formation
The pyrazole core is synthesized via a Claisen-Schmidt condensation between thiophene-2-carbaldehyde and ethyl acetoacetate under alkaline conditions. The resulting α,β-unsaturated ketone, 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one, undergoes cyclization with methylhydrazine in refluxing ethanol to yield 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. Subsequent oxidation with potassium permanganate in acidic medium generates the pyrazole-5-carboxylic acid derivative.
Key Data
| Parameter | Value/Observation | Source Citation |
|---|---|---|
| Cyclization Reagent | Methylhydrazine, EtOH, Δ | |
| Oxidation Conditions | KMnO₄, H₂SO₄, 60°C, 4 h | |
| H-NMR (Pyrazole) | δ 3.32 (s, CH₃), δ 7.21–7.85 (thiophene) |
Preparation of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Amine
Thiadiazole Ring Formation via Thiosemicarbazide Cyclization
The thiadiazole scaffold is constructed by cyclizing 2-(methoxymethyl)thiosemicarbazide with phosphorus oxychloride. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, followed by dehydration to form the 1,3,4-thiadiazole ring.
Reaction Scheme
-
Thiosemicarbazide Synthesis :
Methoxymethyl hydrazine reacts with carbon disulfide in alkaline ethanol to yield 2-(methoxymethyl)thiosemicarbazide. -
Cyclization :
Treatment with POCl₃ at 0–5°C generates 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Spectroscopic Validation
Carboxamide Coupling via EDC/HOBt Activation
Amide Bond Formation Between Pyrazole and Thiadiazole
The carboxylic acid moiety of the pyrazole derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous acetonitrile. The activated ester intermediates couple with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine at room temperature, yielding the target carboxamide.
Optimized Conditions
| Parameter | Value | Source Citation |
|---|---|---|
| Coupling Reagents | EDC (1.2 eq), HOBt (1.1 eq) | |
| Solvent | Anhydrous CH₃CN, 24 h, 25°C | |
| Yield | 68–72% (after recrystallization) |
Characterization of Final Product
-
HRMS : m/z 376.0924 [M+H]⁺ (calc. 376.0918).
-
C-NMR : δ 165.2 (C=O), 142.5 (thiadiazole C-2), 128.9 (thiophene C-2).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Multicomponent Approach
A streamlined method involves concurrent pyrazole-thiadiazole assembly using hydrazonoyl halides and 3-mercapto-4-amino-5-(thiophen-2-yl)pyrazole. This route reduces intermediate isolation steps but requires stringent temperature control (0–5°C) to prevent byproduct formation.
Thiophene Functionalization Post-Cyclization
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound's structural components suggest potential interactions with biological targets, making it a candidate for anticancer drug development. Research indicates that derivatives of thiadiazoles, including those similar to this compound, exhibit promising anticancer properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can inhibit DNA synthesis and target specific kinases involved in tumorigenesis, thereby demonstrating antitumor activity both in vitro and in vivo .
Mechanisms of Action
The mechanisms through which N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may exert its effects include:
- Inhibition of DNA and RNA Synthesis: Compounds with a thiadiazole nucleus have been reported to inhibit nucleic acid synthesis without affecting protein synthesis.
- Targeting Kinases: The heteroatoms within the thiadiazole ring can interact with key kinases involved in cancer progression .
Antimicrobial Properties
Research into thiadiazole derivatives has revealed their effectiveness against various microbial strains. The incorporation of the thiophenyl group in this compound enhances its antimicrobial potential. Studies have documented that similar compounds demonstrate activity against bacteria and fungi, suggesting that this compound could be explored for its antimicrobial applications .
Agricultural Applications
Pesticidal Activity
Compounds containing thiadiazole rings are recognized for their pesticidal properties. They have been studied for their ability to act as fungicides and insecticides. The specific structure of this compound may provide enhanced efficacy against agricultural pests and pathogens .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of the methoxymethyl group and the thiophenyl moiety is believed to play a significant role in enhancing the biological activities observed in various assays. Comparative studies with other thiadiazole derivatives can provide insights into how modifications affect potency and selectivity against specific targets .
Data Table: Summary of Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis of Thiadiazole Derivatives : A study synthesized a series of N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against various cancer cell lines. While none surpassed doxorubicin's efficacy, they demonstrated significant potential for further development .
- Anticancer Studies : Research on newer N-Aryl derivatives indicated significant growth inhibition percentages across multiple cancer cell lines, highlighting the potential for developing targeted therapies based on structural modifications .
- Agricultural Research : Thiadiazole-based compounds have been extensively studied for their ability to control plant pathogens, showcasing their dual role as therapeutic agents and agricultural protectants .
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Thiadiazole-pyrazole | Methoxymethyl, methyl, thiophen-2-yl | ~380.4* | N/A | Hybrid structure with dual heterocycles |
| N-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18m) | Thiadiazole | Pyridin-4-yl, 3-methoxyphenyl | ~328.3 | N/A | Aromatic π-π interactions |
| 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) | Thiadiazole | Methylthio, phenyl | ~253.3 | N/A | S-alkyl vs. O-alkyl substitution |
| N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide | Pyrazole | Benzothiazole, 5-methylthiophen-2-yl | 356.4 | N/A | Enhanced lipophilicity |
| 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) | Pyrazole | Thiadiazole-thioacetyl, cyano | 295.0 | 189.6 | Electron-withdrawing stabilization |
*Estimated based on molecular formula.
Implications for Bioactivity
- The thiophen-2-yl group may enhance interactions with hydrophobic enzyme pockets, while the methoxymethyl substituent could improve solubility compared to S-alkyl analogues .
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities. The molecular formula is , and it features a thiophenyl group and a methoxymethyl substituent on the thiadiazole ring.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their anticancer properties. The biological activity of this compound can be summarized as follows:
Anticancer Activity
- Mechanism of Action : Thiadiazole compounds often exhibit their anticancer effects by inhibiting key biological pathways involved in cell proliferation and survival. This includes the inhibition of RNA and DNA synthesis, which is crucial for cancer cell replication .
-
Cell Line Studies :
- In vitro studies have shown that derivatives of thiadiazoles can significantly reduce the viability of various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of 4.37 µM against HepG2 cells and 8.03 µM against A549 cells for related thiadiazole compounds .
- A review highlighted several thiadiazole derivatives that demonstrated efficacy against multiple cancer types, including leukemia, melanoma, and breast cancer .
- Molecular Docking Studies : Computational studies have supported the biological activity of these compounds by predicting strong binding affinities to target proteins involved in tumorigenesis. For example, molecular docking results indicated a total binding energy of -1.6 kcal/mol for certain derivatives .
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives in preclinical settings:
Pharmacological Activities
Beyond anticancer properties, this compound may exhibit other pharmacological effects:
- Antibacterial and Antifungal : Some thiadiazoles have shown activity against bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds in this class often possess anti-inflammatory properties that could be beneficial in treating various inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Step 2 : Coupling the thiadiazole intermediate with a pre-synthesized pyrazole-carboxamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (>95% purity) .
- Key Considerations : Reaction temperature and solvent choice (e.g., DMF vs. THF) critically influence yield. Ultrasound-assisted synthesis can reduce reaction time by 30–40% compared to conventional methods .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of methoxymethyl (-OCH₂O-) protons (δ ~3.4 ppm) and thiophene aromatic protons (δ ~7.1–7.3 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm .
- FT-IR : Identify characteristic bands for amide C=O (~1680 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize:
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., variable IC₅₀ across studies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric motifs .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
- LogP Adjustment : Introduce polar substituents (e.g., -OH, -COOH) to reduce logP from ~3.5 to <2.5 .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize receptors with known thiadiazole/pyrazole interactions (e.g., COX-2, tubulin) .
- Docking Protocol : Use AutoDock Vina with Lamarckian GA; validate with MD simulations (50 ns) to assess binding stability .
- Key Interactions : Identify hydrogen bonds between the carboxamide group and Arg120/His90 residues in target proteins .
Q. What analytical techniques resolve structural isomerism or tautomeric forms?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing to confirm the dominant tautomer (e.g., thione vs. thiol form) .
- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., -20°C to 60°C) to detect tautomer equilibria .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability Testing : Measure plasma concentrations post-administration to confirm systemic exposure .
- Resistance Profiling : Perform genomic sequencing of surviving bacterial colonies to detect efflux pump upregulation .
- Host-Microbe Interaction : Evaluate compound efficacy in a Galleria mellonella infection model to mimic host immune responses .
Tables for Key Data
Table 1 : Representative Biological Activity Data
| Assay Type | Model System | Result (IC₅₀/MIC) | Reference ID |
|---|---|---|---|
| Cytotoxicity | HeLa cells | 12.3 ± 1.5 µM | |
| Antimicrobial (MIC) | S. aureus (ATCC) | 8.7 µg/mL | |
| Enzyme Inhibition | EGFR kinase | 0.45 µM |
Table 2 : Synthetic Yield Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 80 | EDC/HOBt | 78 |
| THF | 60 | DCC | 52 |
| Toluene | 100 | None | 32 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
